molecular formula C32H28N4O4 B14113814 2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B14113814
M. Wt: 532.6 g/mol
InChI Key: NWDCPQZYWPDQMZ-UHFFFAOYSA-N
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Description

2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenanthroline core, which is a fused ring system, and the presence of methyl(phenyl)amino groups that contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with naphthalene tetracarboxylic dianhydride under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenanthroline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the methyl(phenyl)amino groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of selective catalysts and targeted therapeutic agents .

Properties

Molecular Formula

C32H28N4O4

Molecular Weight

532.6 g/mol

IUPAC Name

6,13-bis[2-(N-methylanilino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C32H28N4O4/c1-33(21-9-5-3-6-10-21)17-19-35-29(37)23-13-15-25-28-26(16-14-24(27(23)28)30(35)38)32(40)36(31(25)39)20-18-34(2)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3

InChI Key

NWDCPQZYWPDQMZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C5=CC=CC=C5)C1=O)C6=CC=CC=C6

Origin of Product

United States

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